molecular formula C17H12ClN3O4 B2654345 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865249-68-9

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2654345
CAS No.: 865249-68-9
M. Wt: 357.75
InChI Key: NXEQCMFZARMAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 2-chlorophenyl group and at the 5-position with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. The dihydrobenzodioxine ring contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-11-6-2-1-5-10(11)16-20-21-17(25-16)19-15(22)14-9-23-12-7-3-4-8-13(12)24-14/h1-8,14H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEQCMFZARMAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the oxadiazole ring and subsequent functionalization of the benzo[b][1,4]dioxine moiety. The synthetic route may vary based on desired substitutions and yields.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound showed potent antiproliferative effects against various cancer cell lines, including breast (MCF7), lung (NCI-H460), and colon (HCT116) cancers. The percentage growth inhibition (PGI) values ranged significantly across different concentrations.
Cell LinePGI at 10 µMReference
MCF724.79%
NCI-H46055.61%
HCT11620.15%
SNB-1965.12%

The mechanism underlying the anticancer activity is believed to involve inhibition of tubulin polymerization, similar to known tubulin inhibitors like combretastatin A4. Molecular docking studies have confirmed effective binding to the active sites associated with tubulin dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial activity : It demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.
Bacterial StrainMIC (µg/mL)Zones of Inhibition (mm)Reference
Staphylococcus aureus817.0 ± 0.40
Escherichia coli817.0 ± 0.15

Structure-Activity Relationships (SAR)

The SAR analysis indicates that substitutions on the phenyl ring significantly influence biological activity:

  • Chloro substitution : Enhances antibacterial properties.
  • Methoxy groups : Improve anticancer efficacy.

This relationship is critical in guiding future modifications to optimize therapeutic effects while minimizing toxicity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : A study involving a series of oxadiazole derivatives showed that those with specific substitutions exhibited enhanced cytotoxicity against resistant cancer cell lines.
  • Inhibition Studies : Research indicated that certain derivatives could inhibit PD-1/PD-L1 interactions in immune cells, suggesting potential applications in immunotherapy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include derivatives with variations in the aryl/heteroaryl substituents on the oxadiazole core or modifications to the carboxamide-linked dihydrobenzodioxine group.

Table 1: Structural Analogs and Key Properties

Compound Name Substituents Synthesis Yield Key Features Reference
Target Compound 2-Chlorophenyl, dihydrobenzodioxine-carboxamide N/A* High lipophilicity; potential for CNS penetration
Compound 22 () 3-Methoxybenzamide 35% Electron-donating methoxy group enhances solubility
Compound 23 () 4-Methylbenzamide 24% Methyl group increases steric bulk, reduces yield
Compound 24 () 3,4-Dimethylbenzamide 37% Dual methyl groups may hinder rotational freedom
Compound 6d () 4-Chloro-2-phenoxyphenyl N/A Chlorine and phenoxy groups enhance electrophilicity
N-(5-(2,5-Dichlorophenyl)-... () 2,5-Dichlorophenyl N/A Increased halogenation may improve target affinity
N-(5-(5-Bromothiophen-2-yl)-... () 5-Bromothiophene N/A Sulfur atom introduces π-π stacking potential

Physicochemical and Electronic Properties

  • Lipophilicity : The 2-chlorophenyl group in the target compound likely increases logP compared to methoxy (Compound 22) or methyl (Compound 23) analogs, favoring blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

The compound is typically synthesized via condensation reactions between substituted oxadiazole precursors and benzo[d][1,4]dioxine derivatives. Key steps include cyclization under reflux with catalysts like POCl₃ or H₂SO₄. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity . For yield improvement, consider microwave-assisted synthesis to reduce side-product formation .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Analyze ¹H/¹³C NMR to confirm substitution patterns on the oxadiazole and benzodioxine rings. Look for characteristic peaks (e.g., oxadiazole C=N at ~160 ppm in ¹³C NMR) .
  • XRD : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles, particularly for the oxadiazole-chlorophenyl linkage .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (error < 2 ppm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole moiety’s affinity for ATP-binding pockets. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay). For cytotoxicity screening, employ MTT or SRB assays on cancer cell lines, comparing IC₅₀ values against standard chemotherapeutics .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies often arise from variations in cell permeability, metabolic stability, or assay conditions. Address this by:

  • Conducting plasma stability studies (e.g., incubate compound in rat plasma at 37°C, analyze degradation via HPLC) .
  • Comparing results across orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • Applying statistical tools like ANOVA to identify confounding variables (e.g., pH, temperature) .

Q. What computational strategies can predict binding modes and selectivity of this compound?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries). Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns. Use QSAR models to correlate substituent effects (e.g., chlorophenyl vs. dichlorophenyl) with activity .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Design a forced degradation study:

  • Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 37°C, monitor degradation via LC-MS.
  • Oxidative stress : Use H₂O₂ (3%) to simulate ROS-rich environments.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by HPLC-DAD .

Q. What experimental designs are robust for studying structure-activity relationships (SAR)?

Adopt a split-plot factorial design to test substituent variations (e.g., halogen position on phenyl, oxadiazole substitutions). Use four replicates per group and analyze results with multivariate regression to identify key pharmacophores. Include positive/negative controls (e.g., known inhibitors) to normalize data .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

Optimize formulation using co-solvents (PEG 400, DMSO ≤10%) or nanoencapsulation (PLGA nanoparticles). Characterize solubility via shake-flask method and validate bioavailability in rodent models using LC-MS/MS pharmacokinetic profiling .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying impurities?

Employ HPLC-UV/ESI-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). For trace impurities (<0.1%), use UPLC coupled with charged aerosol detection (CAD). Calibrate against USP reference standards .

Q. How should researchers design a long-term stability study for regulatory submission?

Follow ICH Q1A(R2) guidelines: Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Assess physical (DSC/TGA), chemical (HPLC), and microbial stability. Include accelerated stability testing (50°C) for shelf-life extrapolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.